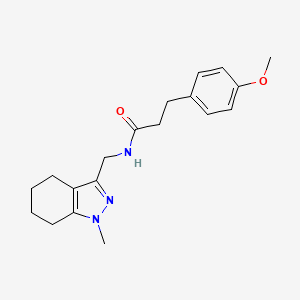
3-(4-methoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-methoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propanamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C19H24N2O2
- Molecular Weight : 312.41 g/mol
- CAS Number : 1448130-03-7
The structure includes a methoxyphenyl group and an indazole moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neuroprotective Effects : The indazole component has been linked to neuroprotective properties. Research indicates that compounds with indazole structures can modulate neuroinflammatory pathways and protect against neuronal cell death in models of ischemic injury .
- Anti-inflammatory Activity : The methoxyphenyl group is associated with anti-inflammatory effects. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various tissues .
- Anticancer Potential : Preliminary studies have indicated that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
Case Study 1: Neuroprotection in Ischemic Models
A study investigating the neuroprotective effects of the compound demonstrated that administration prior to ischemic events significantly improved survival rates and neurological outcomes in rodent models. The mechanism was linked to reduced oxidative stress and inflammation in brain tissues .
Case Study 2: Anti-inflammatory Response
In a controlled experiment, the compound was shown to effectively reduce markers of inflammation (such as IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-induced inflammatory models. This suggests potential applications in treating inflammatory diseases.
Case Study 3: Cancer Cell Line Studies
In vitro studies on glioma cell lines revealed that the compound inhibited cell proliferation and induced apoptosis via mitochondrial pathways. This highlights its potential as a candidate for further development as an anticancer agent .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-22-18-6-4-3-5-16(18)17(21-22)13-20-19(23)12-9-14-7-10-15(24-2)11-8-14/h7-8,10-11H,3-6,9,12-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYFTAMCNCEFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














